1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C10H13N3. It is a derivative of the pyrazole class of compounds, which are five-membered aromatic rings with two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A novel and efficient cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones has also been reported for the regioselective synthesis of pyrazole derivatives .
Molecular Structure Analysis
Pyrazole, the core structure of “this compound”, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule. It comprises two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Babariya and Naliapara (2017) detailed the synthesis of a 1H-imidazo[1,2-b]pyrazole library through a multicomponent reaction, highlighting the chemical versatility and potential for generating a diverse set of compounds for various applications (Babariya & Naliapara, 2017).
- Li et al. (2009) focused on the crystal structure of a closely related compound, emphasizing the importance of structural characterization in understanding the chemical behavior of these compounds (Li et al., 2009).
Biological Applications
- Rimoli et al. (1997) synthesized methyl-substituted imidazo[1,2-a]pyrazines and evaluated their anti-inflammatory activity, demonstrating the potential biological applications of similar compounds (Rimoli et al., 1997).
- Temple et al. (1987) discussed the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents, suggesting the possibility of similar applications for 1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole (Temple et al., 1987).
Advanced Materials and Chemical Applications
- Schwärzer et al. (2021) reported the functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, showing its versatility in synthesizing isosteres and push–pull dyes, indicating potential applications in material science (Schwärzer et al., 2021).
- The study by Ranu et al. (2008) utilized a basic ionic liquid for the synthesis of related heterocyclic compounds, suggesting the role of this compound in green chemistry applications (Ranu et al., 2008).
Future Directions
The future directions for “1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole” and similar compounds could involve further exploration of their synthesis methods, potential biological activities, and applications in various fields of science . The development of new synthetic methodologies and the study of less common heterocyclic ring systems are of special interest .
Properties
IUPAC Name |
1-(cyclobutylmethyl)-6-methylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-9-7-11-13(5-6-14(11)12-9)8-10-3-2-4-10/h5-7,10H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GITSTUVJVVYTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1)CC3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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